molecular formula C22H29NO4 B4820495 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide

Cat. No. B4820495
M. Wt: 371.5 g/mol
InChI Key: ZQXFOYQOLVPEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

URB597 selectively inhibits N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide, which is an enzyme that breaks down endocannabinoids. By inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide, URB597 increases the levels of endocannabinoids in the body, leading to various physiological effects. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in regulating various physiological processes.
Biochemical and Physiological Effects
URB597 has been shown to have various biochemical and physiological effects. It increases levels of endocannabinoids, which are involved in regulating pain, mood, and appetite. URB597 has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce pain and anxiety in animal models. URB597 has also been shown to have potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction.

Advantages and Limitations for Lab Experiments

URB597 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. It is also relatively easy to synthesize and has a long shelf life. However, URB597 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of URB597. One potential area of research is to study its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. Another area of research is to study its potential side effects and long-term effects. Additionally, researchers can explore the potential of developing more potent and selective inhibitors of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide. Finally, researchers can study the role of endocannabinoids in various physiological processes and their potential therapeutic applications.
Conclusion
In conclusion, URB597 is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide that has potential therapeutic applications in various diseases. It increases levels of endocannabinoids, which are involved in regulating pain, mood, and appetite. URB597 has also been shown to have anti-inflammatory and neuroprotective effects. It has several advantages for lab experiments, including its selectivity and ease of synthesis. However, it also has some limitations, including its solubility and short half-life. There are several future directions for the study of URB597, including its potential therapeutic applications, side effects, and the development of more potent and selective inhibitors of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide.

Scientific Research Applications

URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase levels of endocannabinoids, which are natural cannabinoids produced by the body. Endocannabinoids play a crucial role in regulating various physiological processes, including pain, mood, and appetite. URB597 has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-16-7-5-8-19(17(16)2)27-14-6-9-22(24)23-13-12-18-10-11-20(25-3)21(15-18)26-4/h5,7-8,10-11,15H,6,9,12-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXFOYQOLVPEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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